4-Amino-2-fluorobenzonitrile

Organic Synthesis Pharmaceutical Intermediates Physicochemical Properties

Sourcing the exact regioisomer for fluvoxamine or rufloxacin API synthesis? 4-Amino-2-fluorobenzonitrile (CAS 53312-80-4) is the non-negotiable building block-its 2-fluoro-4-amino substitution pattern is required for target activity; regioisomers (e.g., 4-amino-3-fluorobenzonitrile) produce inactive scaffolds. ● API Intermediate: Direct precursor to fluvoxamine (SSRI) and rufloxacin (fluoroquinolone antibiotic). ● SNAr-Ready Core: Fluorine ortho to nitrile activates the ring for regioselective nucleophilic aromatic substitution, enabling kinase inhibitor library construction. ● Supply Assurance: 98% purity standard, room-temperature storage, HazMat-compliant global logistics.

Molecular Formula C7H5FN2
Molecular Weight 136.13 g/mol
CAS No. 53312-80-4
Cat. No. B1273240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-fluorobenzonitrile
CAS53312-80-4
Molecular FormulaC7H5FN2
Molecular Weight136.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)F)C#N
InChIInChI=1S/C7H5FN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,10H2
InChIKeyFDUGOYTWYJZNNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-fluorobenzonitrile: Strategic Fluorinated Building Block


4-Amino-2-fluorobenzonitrile (CAS 53312-80-4), also known as 2-fluoro-4-aminobenzonitrile or 4-cyano-3-fluoroaniline, is a fluorinated aromatic building block belonging to the aminobenzonitrile class [1]. With a molecular formula of C₇H₅FN₂ and a molecular weight of 136.13 g/mol, the compound features a strategic substitution pattern consisting of a primary amino group (-NH₂) at the 4-position and a fluorine atom at the 2-position on a benzonitrile core . This specific arrangement of functional groups confers distinct electronic and steric properties that are exploited in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals [2].

4-Amino-2-fluorobenzonitrile: Regioisomer Differentiation


The specific substitution pattern of 4-amino-2-fluorobenzonitrile—with the amino group para to the nitrile and the fluorine ortho to the nitrile—is not arbitrary. This arrangement critically influences the molecule's electronic distribution, reactivity in nucleophilic aromatic substitution (SNAr) reactions, and its final orientation within target drug or agrochemical scaffolds [1]. Attempting to substitute this compound with a close regioisomer, such as 4-amino-3-fluorobenzonitrile or 2-amino-4-fluorobenzonitrile, will lead to a different spatial and electronic environment in the final product, which can alter or abolish the desired biological activity, physicochemical properties, or synthetic feasibility of the downstream molecule [2]. The data below quantifies key differences in physical properties that underscore why this specific isomer is the required starting material for defined synthetic pathways.

4-Amino-2-fluorobenzonitrile: Differentiation Evidence


Melting Point Differentiation

The melting point is a fundamental indicator of compound purity and physical form. 4-Amino-2-fluorobenzonitrile exhibits a melting point range of 87-91 °C, which is distinct from its closest regioisomers. This difference is crucial for solid handling, storage conditions, and initial formulation assessments . The 3-fluoro isomer (4-amino-3-fluorobenzonitrile) has a comparable but slightly overlapping range of 86-90 °C, while the 2-amino isomer (2-amino-4-fluorobenzonitrile) melts at a significantly higher temperature, between 102-115 °C . This quantitative variance can directly influence the choice of isomer for processes where lower melting points or specific solid-state properties are required.

Organic Synthesis Pharmaceutical Intermediates Physicochemical Properties

Boiling Point Comparison

Boiling point is a key parameter for purification via distillation and for assessing thermal stability during high-temperature reactions. 4-Amino-2-fluorobenzonitrile has a predicted boiling point of approximately 288.2 °C at 760 mmHg . In contrast, its 3-fluoro regioisomer (4-amino-3-fluorobenzonitrile) has a notably lower predicted boiling point of 264.2 °C, while the 2-amino isomer (2-amino-4-fluorobenzonitrile) boils at a similar temperature of 284.6 °C . The 24°C difference between the 2-fluoro and 3-fluoro isomers is substantial and indicates significantly different intermolecular forces, which can affect separation and purification strategies in a process chemistry setting.

Chemical Engineering Process Chemistry Thermal Properties

Fluvoxamine and Rufloxacin Intermediate

A primary differentiator for 4-amino-2-fluorobenzonitrile is its established role as a key synthetic intermediate for specific commercial drugs, including the antidepressant fluvoxamine and the antibiotic rufloxacin [1]. While class-level inference suggests that other aminobenzonitriles could theoretically be used to synthesize analogs, the specific substitution pattern of 4-amino-2-fluorobenzonitrile is required to construct the precise molecular framework of these approved drugs. Procuring this specific isomer is therefore non-negotiable for any synthetic route aiming to produce these target molecules or their close derivatives, directly linking the choice of building block to the success of the synthetic campaign.

Medicinal Chemistry API Synthesis Pharmaceutical Intermediates

Commercial Availability & Purity Profile

From a procurement standpoint, 4-amino-2-fluorobenzonitrile is widely available from multiple global suppliers with a high standard of purity, typically ≥98% as verified by GC or HPLC . This level of standardization and commercial maturity is a key differentiator when compared to less common or more difficult-to-source regioisomers. For instance, while 2-amino-4-fluorobenzonitrile is also available, its higher melting point and specific handling requirements (e.g., decomposition near 102°C) may necessitate different storage and usage protocols . The robust supply chain for 4-amino-2-fluorobenzonitrile, with established analytical methods (NMR, HPLC, GC) for quality assurance, reduces lead time and technical risk for the end-user.

Chemical Procurement Quality Control Supply Chain

4-Amino-2-fluorobenzonitrile: Targeted Applications


Synthesis of Fluvoxamine and Structural Analogs

This compound is the essential building block for the synthesis of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine [1]. Its specific 2-fluoro-4-amino substitution pattern is required to construct the drug's core structure. Procurement is mandatory for any medicinal chemistry program developing fluvoxamine derivatives or conducting related metabolite studies.

Rufloxacin and Fluoroquinolone Antibiotics Synthesis

As a key intermediate for rufloxacin, a second-generation fluoroquinolone antibiotic, 4-amino-2-fluorobenzonitrile enables the incorporation of the critical 4-amino-2-fluorophenyl moiety into the quinolone scaffold . This application leverages the compound's unique substitution pattern to achieve the desired antibacterial activity.

Novel Kinase Inhibitors via SNAr Chemistry

The presence of a fluorine atom ortho to the nitrile group activates the ring for nucleophilic aromatic substitution (SNAr) reactions, a common strategy for constructing biaryl systems found in many kinase inhibitor scaffolds [2]. The specific electronic environment created by the 2-fluoro-4-amino pattern can be exploited to achieve regioselective functionalization, a critical step in building focused compound libraries for drug discovery.

Agrochemical Building Blocks: Fluazuron

4-Amino-2-fluorobenzonitrile serves as a precursor in the synthesis of advanced agrochemicals, including the acaricide fluazuron [3]. The compound's established use in this area highlights its versatility beyond pharmaceuticals, making it a valuable intermediate for industrial R&D in crop protection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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